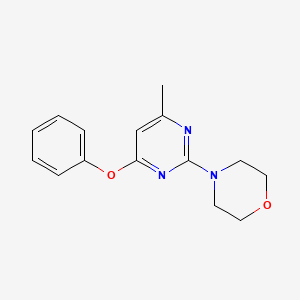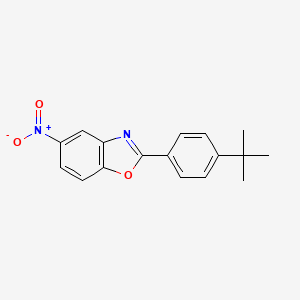![molecular formula C18H21NO B5707470 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine
Übersicht
Beschreibung
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine, also known as BPEP, is a pyrrolidine derivative that has been extensively studied for its potential as a therapeutic agent. BPEP has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes.
Wirkmechanismus
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by mGluR5. The exact mechanism by which 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine exerts its therapeutic effects is still being investigated.
Biochemical and Physiological Effects:
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of mGluR5 in the brain, which may have therapeutic effects in disorders such as Fragile X syndrome. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it is a highly specific modulator of mGluR5, which allows for the study of the specific effects of mGluR5 modulation. However, one limitation of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it has relatively low potency compared to other mGluR5 modulators, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine. One area of interest is the development of more potent mGluR5 modulators that can be used in a variety of therapeutic applications. Another area of interest is the study of the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurotransmitter systems, such as the dopamine system, are still being investigated.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been extensively studied for its potential as a therapeutic agent in a variety of neurological disorders. It has been shown to have a high affinity for mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have potential therapeutic effects in disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Eigenschaften
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-15-14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBOKJSDNPPQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Biphenylyloxy)ethyl]pyrrolidine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)